molecular formula C13H20ClNO B4717621 N-[4-(allyloxy)benzyl]propan-2-amine hydrochloride

N-[4-(allyloxy)benzyl]propan-2-amine hydrochloride

Cat. No. B4717621
M. Wt: 241.76 g/mol
InChI Key: BHTAPNYRBIMDRX-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)benzyl]propan-2-amine hydrochloride, commonly known as ABP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ABP belongs to the class of substituted phenethylamines and has been studied for its effects on the central nervous system.

Mechanism of Action

ABP acts as a partial agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as mood regulation, perception, and cognition. ABP has been shown to increase the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
ABP has been shown to have various biochemical and physiological effects on the central nervous system. ABP has been shown to increase the activity of the prefrontal cortex, which is involved in executive functions such as decision making and working memory. ABP has also been shown to increase the activity of the hippocampus, which is involved in learning and memory processes.

Advantages and Limitations for Lab Experiments

ABP has several advantages for lab experiments, including its high potency and selectivity towards the 5-HT2A receptor. ABP has also been shown to have a long half-life, which allows for prolonged effects. However, ABP also has some limitations, including its potential for off-target effects and its limited solubility in water.

Future Directions

There are several future directions for the study of ABP. One potential direction is the development of more selective and potent analogs of ABP for use as therapeutic agents. Another direction is the study of the effects of ABP on other serotonin receptors and their potential therapeutic applications. Additionally, the use of ABP in combination with other drugs for the treatment of psychiatric disorders is an area of interest for future research.

Scientific Research Applications

ABP has been studied for its potential therapeutic applications in various fields of research such as neuroscience, pharmacology, and medicinal chemistry. ABP has been shown to exhibit agonist activity towards the serotonin 5-HT2A receptor and has been studied for its potential use in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-[(4-prop-2-enoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-4-9-15-13-7-5-12(6-8-13)10-14-11(2)3;/h4-8,11,14H,1,9-10H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTAPNYRBIMDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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